molecular formula C8H18N2O2 B2623626 1-Amino-3-(2-methylmorpholino)propan-2-ol CAS No. 953748-38-4

1-Amino-3-(2-methylmorpholino)propan-2-ol

Cat. No.: B2623626
CAS No.: 953748-38-4
M. Wt: 174.244
InChI Key: CLKHDYYXEMBJCU-UHFFFAOYSA-N
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Description

Contextualization within Amine and Alcohol Chemistry Research

Amines and alcohols are fundamental functional groups in organic chemistry, and molecules that contain both, such as 1-Amino-3-(2-methylmorpholino)propan-2-ol, are known as amino alcohols. fishersci.com These compounds are of significant interest due to their bifunctionality, which allows them to participate in a wide variety of chemical reactions and interactions. The presence of a basic amino group and a nucleophilic/hydrogen-bond-donating hydroxyl group on the same carbon skeleton imparts specific chemical reactivity and physical properties.

The propanolamine (B44665) core of this compound is a common structural motif in many biologically active compounds. Propanolamines are a class of amino alcohols derived from 1-amino-2-propanol and are found in numerous pharmaceutical drugs. wikipedia.org The specific arrangement of the amino and hydroxyl groups in a 1,3-relationship, as seen in the subject compound, is a key feature that can influence its conformational flexibility and ability to interact with biological targets. Research in this area often focuses on the stereoselective synthesis of such molecules, as the stereochemistry of the chiral centers can have a profound impact on their biological activity. ontosight.ai

Role as a Privileged Scaffold in Contemporary Chemical Synthesis

The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The morpholine (B109124) ring, a key component of this compound, is widely regarded as a privileged structure. nih.gov Morpholine is a heterocycle that is frequently incorporated into drug candidates due to its favorable physicochemical, biological, and metabolic properties. nih.gov Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a versatile handle for synthetic modification.

Historical Development of Related Propanolamine and Morpholine Compounds in Research

The development of propanolamine and morpholine-containing compounds has a rich history in medicinal chemistry. Propanolamines, for instance, are the cornerstone of the beta-blocker class of drugs, which have been used for decades in the treatment of cardiovascular diseases. wikipedia.org The synthesis and pharmacological evaluation of various substituted propanolamines have been a fertile area of research, leading to the discovery of numerous clinically important medications. nih.gov

Morpholine was first synthesized in the late 19th century and has since become a ubiquitous building block in organic synthesis. wikipedia.org Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The morpholine moiety is present in several approved drugs, highlighting its importance in drug design. nih.gov The historical success of both propanolamine and morpholine scaffolds in producing effective therapeutic agents provides a strong rationale for the investigation of hybrid structures such as this compound.

Current Research Gaps and Opportunities for this compound

Despite the established importance of its constituent scaffolds, specific research on this compound appears to be limited in the public domain. This presents a number of research gaps and opportunities for the scientific community.

Synthesis and Characterization: There is a need for the development of efficient and stereoselective synthetic routes to access all possible stereoisomers of this compound. Detailed characterization of these isomers using modern analytical techniques would provide a solid foundation for further research.

Exploration of Chemical Space: The compound serves as a versatile starting material for the synthesis of a diverse range of derivatives. Systematic modification of the primary amine, the hydroxyl group, and the methyl-substituted morpholine ring could lead to the discovery of novel compounds with interesting chemical and physical properties.

Biological Screening: A significant opportunity lies in the biological evaluation of this compound and its derivatives. Given the pharmacological pedigree of propanolamines and morpholines, these compounds could be screened against a variety of biological targets, including G-protein coupled receptors, enzymes, and ion channels, to identify potential therapeutic applications. The synthesis of analogs could be guided by computational modeling and structure-activity relationship (SAR) studies.

Materials Science Applications: Beyond medicinal chemistry, the bifunctional nature of this amino alcohol could be explored in the context of materials science, for example, as a monomer in the synthesis of functional polymers or as a ligand for the preparation of metal-organic frameworks.

Data Tables

Table 1: Physicochemical Properties of Related Amino Alcohols

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Amino-2-propanolC₃H₉NO75.11160
2-Amino-2-methyl-1-propanolC₄H₁₁NO89.14165-167
3-Amino-1-propanolC₃H₉NO75.11187-188

Table 2: Examples of Propanolamine and Morpholine-Containing Drugs

Drug NameStructural ClassTherapeutic Area
PropranololPropanolamineCardiology
AtenololPropanolamineCardiology
GefitinibMorpholineOncology
LinezolidMorpholineInfectious Disease

Properties

IUPAC Name

1-amino-3-(2-methylmorpholin-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-7-5-10(2-3-12-7)6-8(11)4-9/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKHDYYXEMBJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953748-38-4
Record name 1-amino-3-(2-methylmorpholino)propan-2-ol
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Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 1-Amino-3-(2-methylmorpholino)propan-2-ol

The stereoselective synthesis of this compound is critical due to the presence of chiral centers in both the propan-2-ol backbone and the 2-methylmorpholine (B1581761) moiety. The spatial arrangement of these groups significantly influences the molecule's biological and chemical properties.

Enantioselective Routes to the Chiral Center of the Propan-2-ol Moiety

The central challenge in synthesizing the 1-amino-propan-2-ol core is the enantioselective construction of the hydroxyl-bearing stereocenter. Modern synthetic chemistry offers several powerful methods to achieve this.

One prominent strategy is the asymmetric aminohydroxylation of alkenes, which introduces both the amino and hydroxyl groups in a single, highly controlled step. diva-portal.org Another powerful approach involves the catalytic asymmetric reduction of α-amino ketones. For instance, ruthenium-based catalysts have been used for the asymmetric hydrogenation of racemic α-amino cycloalkanones through a dynamic kinetic resolution process, yielding chiral cis-α-amino cycloalkanols with excellent diastereo- and enantioselectivities. rsc.org

A further elegant method is the direct catalytic asymmetric aldol (B89426) reaction between glycinate (B8599266) Schiff bases and aldehydes. This approach simultaneously assembles the 1,2-aminoalcohol functionality and forms a new carbon-carbon bond, providing access to syn β-hydroxy-α-amino esters with high levels of diastereo- and enantioselectivity. nih.gov Electrocatalytic methods have also emerged, using serine-derived chiral carboxylic acids in stereoselective decarboxylative transformations to efficiently access a diverse range of enantiopure amino alcohols. nih.gov

Diastereoselective Approaches for Control of Morpholine (B109124) Stereochemistry

The 2-methylmorpholine ring introduces another layer of stereochemical complexity. Controlling the relative stereochemistry of the methyl group is crucial. The desired cis- or trans-isomer is often obtained by cyclization of a stereochemically defined precursor.

For example, the synthesis of substituted morpholines can be achieved through the cyclization of diisopropanolamine (B56660) or related amino alcohol precursors. The conditions of this cyclization, such as the acid catalyst and temperature, can influence the isomeric ratio of the final product. google.com Diastereoselective syntheses of substituted morpholines have also been reported starting from tosyl-oxazetidine and α-formyl carboxylates, where base catalysis is used to yield morpholine hemiaminals that can be further elaborated. The observed diastereoselectivity in these reactions is often governed by the avoidance of steric strain and by stereoelectronic effects like the anomeric effect. nih.gov

Development of Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis provides an efficient and atom-economical route to chiral amino alcohols. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Copper-catalyzed hydroamination has been developed for the asymmetric synthesis of γ-amino alcohols from unprotected allylic alcohols. This method uses commercially available starting materials to produce a range of chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. nih.gov Similarly, copper-catalyzed propargylic amination of alkynyl oxetanes can produce chiral γ-amino alcohols that feature a tertiary carbon center. acs.org

Another cutting-edge technique is the iridium-catalyzed amination of racemic α-tertiary 1,2-diols, which proceeds via a "borrowing hydrogen" pathway. This enantioconvergent method provides access to vicinal β-amino α-tertiary alcohols with high yields and enantioselectivities (up to 99% ee). nih.govacs.org Transition-metal-catalyzed asymmetric hydrogenation of enamides is another robust method for synthesizing chiral amines and, by extension, amino alcohols. rsc.org

Table 1: Comparison of Catalytic Asymmetric Strategies for Amino Alcohol Synthesis
StrategyCatalyst SystemSubstrate TypeKey AdvantagesReported Selectivity
Copper-Catalyzed HydroaminationCopper-Ligand ComplexAllylic AlcoholsExcellent regio- and enantioselectivity, accessible starting materials. nih.govHigh ee values reported. nih.gov
Iridium-Catalyzed AminationIridium-Chiral Phosphoric AcidRacemic 1,2-DiolsEnantioconvergent, broad substrate scope. acs.orgUp to 91% yield and 99% ee. acs.org
Asymmetric HydrogenationRuthenium or Rhodium Complexesα-Amino Ketones, EnamidesDynamic kinetic resolution, high efficiency. rsc.orgExcellent diastereo- and enantioselectivities. rsc.org

Novel Synthetic Routes to this compound and its Precursors

Beyond traditional stereoselective methods, novel synthetic pathways are being explored to streamline the synthesis of complex molecules like this compound. These include chemoenzymatic and multi-component reaction strategies.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Enzymes, such as carbonyl reductases, can exhibit exceptional enantioselectivity in the reduction of ketones to chiral alcohols, a key step in forming the propan-2-ol core.

A strategy analogous to the synthesis of the antidepressant duloxetine (B1670986) could be employed. This involves the use of carbonyl reductases for the enantiodetermining reduction of a keto-amine precursor. researchgate.net For example, a precursor like 1-amino-3-(2-methylmorpholino)propan-2-one could be stereoselectively reduced to the desired (R)- or (S)-alcohol. Whole-cell biocatalysis, using organisms like Rhodotorula glutinis or Saccharomyces cerevisiae, has proven effective for the asymmetric reduction of related keto-amides and keto-amines, achieving high conversion and excellent enantiomeric excess (>99.5% ee). researchgate.net

Multi-component Reaction Strategies for Core Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. MCRs offer a rapid and diversity-oriented approach to complex scaffolds like substituted morpholines. acs.org

A versatile de novo synthesis of morpholine rings utilizes a tetrazole Ugi multi-component reaction followed by a cyclization step. nih.govthieme-connect.com This approach allows for the assembly of highly substituted morpholines from simple, readily available building blocks. Theoretically, the core structure of this compound could be assembled by designing an MCR involving a chiral amino alcohol (as the amine component), an aldehyde, an isocyanide, and a fourth component that facilitates the subsequent intramolecular cyclization to form the 2-methylmorpholine ring. Such a strategy would be highly convergent, rapidly building molecular complexity. nih.govresearchgate.net

Table 2: Novel Synthetic Approaches
ApproachDescriptionPotential Application for Target CompoundAdvantages
Chemoenzymatic SynthesisUse of enzymes (e.g., carbonyl reductases) for stereoselective transformations. researchgate.netEnantioselective reduction of a 1-amino-3-(2-methylmorpholino)propan-2-one precursor.Extremely high enantioselectivity, mild reaction conditions. researchgate.net
Multi-component Reactions (MCRs)One-pot synthesis involving three or more reactants to build a complex scaffold. acs.orgUgi-type reaction followed by intramolecular cyclization to assemble the complete core structure. nih.govHigh efficiency, atom economy, rapid access to molecular diversity. thieme-connect.com

Despite extensive research, no specific scientific literature or detailed data could be found for the chemical compound "this compound" within the public domain. Consequently, it is not possible to provide a detailed article on its advanced synthetic methodologies and chemical transformations as requested.

The provided outline requires in-depth information on green chemistry approaches to its synthesis and specific post-synthetic functionalization at its amino group, hydroxyl functionality, and morpholine ring. This level of detail is contingent on the existence of published research, which appears to be unavailable for this specific compound.

General principles of green chemistry in the synthesis of related structures like amino alcohols and morpholine derivatives are established. These include biocatalysis, the use of renewable feedstocks, and improving atom economy. Similarly, standard chemical transformations for amino, hydroxyl, and morpholine functional groups are well-documented in organic chemistry. However, applying these general principles to a specific, unresearched compound would be speculative and would not meet the criteria of a scientifically accurate and data-rich article.

Without any foundational research on the synthesis, reactivity, and derivatization of this compound, the generation of the requested article with the specified detailed outline and data tables is not feasible.

Chemical Reactivity and Mechanistic Investigations

Exploration of Reaction Mechanisms Involving 1-Amino-3-(2-methylmorpholino)propan-2-ol

The study of reaction mechanisms involving this compound provides insight into the interplay of its functional groups. The proximity of the amino and hydroxyl groups on the propane (B168953) backbone, along with the steric and electronic influence of the 2-methylmorpholino substituent, governs its chemical transformations.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is characterized by the nucleophilic nature of its nitrogen and oxygen atoms and the electrophilic character of the carbon atoms to which they are attached.

Nucleophilic Character : The primary amine (-NH₂) and the secondary alcohol (-OH) groups both possess lone pairs of electrons, rendering them effective nucleophiles. masterorganicchemistry.com These centers can readily attack electron-deficient species. The tertiary amine within the morpholine (B109124) ring also exhibits nucleophilic and basic properties. Reactions typical for such nucleophiles include acylation, alkylation, and addition to carbonyl compounds. For instance, the primary amine can react with acyl chlorides or anhydrides to form amides, while the hydroxyl group can react to form esters. These bifunctional molecules are key intermediates in organic synthesis for building complex structures through reactions like nucleophilic substitutions and reductions. scbt.com

Electrophilic Character : Conversely, the carbon atoms bonded to the amine and hydroxyl groups (C1 and C2 of the propanol (B110389) backbone) are electrophilic centers. They are susceptible to attack by nucleophiles, particularly if the attached functional groups are protonated or converted into better leaving groups.

The general reactivity of nucleophiles and electrophiles is the fundamental basis of chemical reactivity, where electron-rich species (nucleophiles) donate an electron pair to electron-poor species (electrophiles). masterorganicchemistry.com

Table 1: Predicted Nucleophilic and Electrophilic Reactions of this compound
Functional GroupReaction TypeReactantProduct Type
Primary Amine (-NH₂)Acylation (Nucleophilic)Acyl Chloride (R-COCl)Amide
Primary Amine (-NH₂)Alkylation (Nucleophilic)Alkyl Halide (R-X)Secondary Amine
Secondary Alcohol (-OH)Esterification (Nucleophilic)Carboxylic Acid/Acyl ChlorideEster
Secondary Alcohol (-OH)Williamson Ether SynthesisAlkyl Halide (R-X) + BaseEther
C1/C2 CarbonsNucleophilic Substitution (Electrophilic)Strong Nucleophile (after activation of -OH/-NH₂)Substituted Product

Intramolecular Cyclization Pathways

The 1,2-amino alcohol motif is a precursor for various intramolecular cyclization reactions, leading to the formation of important heterocyclic structures. Depending on the reaction conditions and the derivatization of the functional groups, this compound can be expected to form several types of cyclic compounds.

Oxazolidine Formation : The primary amine and hydroxyl group can undergo condensation with aldehydes or ketones to form a five-membered oxazolidine ring. This reaction is often reversible and acid-catalyzed.

Morpholinone Synthesis : More complex cyclizations can be envisioned. For instance, β-amino alcohols are known precursors for the synthesis of morpholin-2-ones and morpholin-3-ones. researchgate.net This typically involves reaction with α-haloacetyl halides or related reagents to build the heterocyclic core.

Aziridine Formation : Treatment of 1,2-amino alcohols with reagents like triphenylphosphine dibromide can lead to the formation of aziridines, three-membered nitrogen-containing rings, through intramolecular substitution. acs.org

These cyclization reactions are valuable for creating rigid scaffolds that are of interest in medicinal chemistry and materials science. mdpi.com

Rearrangement Reactions of the this compound Scaffold

The 1,2-amino alcohol structure is susceptible to specific rearrangement reactions, most notably under conditions that generate a carbocation adjacent to a hydroxyl group.

Tiffeneau-Demjanov Rearrangement : A characteristic reaction of 1,2-amino alcohols is the Tiffeneau-Demjanov rearrangement. libretexts.org This occurs when the primary amino group is treated with nitrous acid (HNO₂), generating an unstable diazonium ion. acs.orglibretexts.org The departure of nitrogen gas (N₂) creates a primary carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift, driven by the formation of a more stable carbonyl group, leads to a rearranged ketone or aldehyde. libretexts.orgwiley-vch.de In the case of this compound, this reaction would be expected to yield a ketone.

Pinacol-type Rearrangements : While the classic pinacol rearrangement involves a 1,2-diol, analogous processes can occur with 1,2-amino alcohols, often referred to as semipinacol rearrangements. acs.org If the hydroxyl group is protonated and leaves as water, the resulting carbocation can be stabilized by migration of a group from the adjacent carbon bearing the amino group.

Table 2: Potential Rearrangement Reactions
Rearrangement NameKey ReagentReactive IntermediateExpected Product
Tiffeneau-DemjanovNitrous Acid (HNO₂)Diazonium ion / Carbocation1-(2-methylmorpholino)propan-2-one
SemipinacolStrong Acid (e.g., H₂SO₄)CarbocationRearranged imine/aldehyde

Role as a Synthetic Intermediate and Chiral Building Block

Chiral amino alcohols are widely recognized as essential building blocks in modern organic synthesis. frontiersin.orgnih.gov Their bifunctionality and inherent chirality make them ideal starting materials for the synthesis of complex, stereochemically defined molecules, including pharmaceuticals and natural products. nih.gov this compound, with its chiral center at the C2 position and additional stereocenter in the methylmorpholine ring, is a valuable synthon for these purposes.

Application in the Synthesis of Complex Heterocyclic Systems

The structural features of this compound make it an excellent candidate for the diversity-oriented synthesis of complex heterocyclic compounds. frontiersin.org The presence of multiple reaction centers allows for controlled, stepwise reactions to build intricate molecular architectures.

Fused Bicyclic Systems : The compound can serve as a linchpin to construct fused ring systems. For example, the amino alcohol moiety could be used to form an initial ring, which is then further elaborated by reactions involving the morpholine nitrogen.

Spirocyclic Compounds : The morpholine ring can act as a scaffold for the construction of spirocycles. Reactions that form a new ring at the propane backbone could lead to spirocyclic structures centered around the C3 atom. Spirocyclic scaffolds are of interest in drug design due to their rigid conformational nature. mdpi.com

As Chiral Auxiliaries : 1,2-amino alcohols are well-established chiral auxiliaries and catalysts in asymmetric synthesis. nih.gov The compound could be employed to direct the stereochemical outcome of reactions, with the auxiliary later being cleaved or incorporated into the final product.

Precursor for Advanced Organic Materials Research

The dual functionality of amino alcohols is crucial for their use in developing polymers and surfactants. scbt.com The unique properties of this compound suggest its potential as a monomer or modifying agent in materials science.

Polymer Synthesis : The primary amine and hydroxyl group are suitable for step-growth polymerization. Reaction with diacids or diacyl chlorides could yield poly(ester-amide)s, while reaction with diisocyanates would produce polyurethanes. The incorporation of the 2-methylmorpholine (B1581761) moiety into the polymer backbone could impart specific properties such as increased hydrophilicity, altered solubility, and potential for metal ion chelation. researchgate.netscispace.com Morpholine-derived polymers are known to be biocompatible and are explored for biomedical applications. mdpi.com

Surface Modification : Amino alcohols are used to modify surfaces to improve adhesion or introduce specific functionalities. scbt.com This compound could be grafted onto material surfaces to alter their chemical properties, for example, to create biocompatible coatings or surfaces with specific binding capabilities.

Liquid Crystals : Morpholine-containing groups have been shown to be a critical component in formulating polymer-stabilized cholesteric liquid crystals (PSCLCs), influencing their electro-optical properties. uiowa.edu The unique structure of this compound could be explored for the development of new liquid crystal materials.

Table of Mentioned Chemical Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
Nitrous acid
Triphenylphosphine dibromide
Acyl chloride
Alkyl halide
Carboxylic acid

Building Block in Peptide and Peptidomimetic Conjugations

Amino alcohols, particularly those with chiral centers and heterocyclic moieties like morpholine, are valuable building blocks in the synthesis of peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor affinity and selectivity.

The "this compound" scaffold possesses several key features that would theoretically make it an attractive candidate for incorporation into peptide and peptidomimetic structures:

Primary Amine: The primary amino group can be readily acylated to form a peptide bond with the carboxyl group of an amino acid or a peptide chain. This allows for its integration into a peptide sequence.

Secondary Alcohol: The hydroxyl group provides a site for further modification or can influence the conformational properties of the resulting peptidomimetic through hydrogen bonding.

Chiral Centers: The presence of stereocenters at the 2-position of the propanol backbone and the 2-position of the morpholine ring would allow for the synthesis of stereochemically defined peptidomimetics. The specific stereochemistry would be crucial in dictating the three-dimensional arrangement of the molecule and its interaction with biological targets.

Morpholine Moiety: The morpholine ring introduces a degree of conformational constraint and can also serve as a key pharmacophoric element, potentially interacting with biological receptors. The methyl substituent on the morpholine ring would further influence its steric and electronic properties.

In a hypothetical scenario, "this compound" could be incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis protocols. The primary amine would be coupled to the C-terminus of a growing peptide chain, or an N-protected version of the amino alcohol could be coupled to the N-terminus. The resulting conjugate would be a peptidomimetic with a non-natural amino acid residue, potentially leading to novel biological activities.

Catalytic Applications of this compound and its Chiral Derivatives

Chiral amino alcohols are a well-established class of ligands and organocatalysts in asymmetric synthesis. The structural features of "this compound" suggest its potential utility in various catalytic applications.

Ligand Design for Asymmetric Catalysis

The nitrogen and oxygen atoms within the "this compound" structure can act as coordination sites for metal centers. By synthesizing chiral derivatives of this compound, it could be employed as a ligand in asymmetric catalysis.

For instance, the amino and hydroxyl groups could form a bidentate chelate with a metal precursor (e.g., of ruthenium, rhodium, iridium, or copper). The chirality of the ligand would then be transferred to the metal center, creating a chiral catalyst capable of promoting enantioselective transformations.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Chiral this compound Derivatives

Reaction TypeMetal CatalystSubstrateProductPotential Enantiomeric Excess (e.e.)
Asymmetric Transfer HydrogenationRu, Rh, IrKetones, IminesChiral Alcohols, Chiral AminesHigh
Asymmetric Aldol (B89426) ReactionCu, ZnAldehydes, KetonesChiral β-Hydroxy CarbonylsModerate to High
Asymmetric Michael AdditionCu, Niα,β-Unsaturated CarbonylsChiral 1,5-DicarbonylsModerate to High

Note: This table is hypothetical and based on the known applications of similar chiral amino alcohol ligands. The actual effectiveness would require experimental validation.

Organocatalytic Transformations Facilitated by this compound Analogues

Chiral amino alcohols can also function as organocatalysts, activating substrates through the formation of transient chiral intermediates such as enamines or iminium ions. The primary amine of "this compound" could react with a carbonyl compound to form a chiral enamine, which could then undergo enantioselective reactions.

The hydroxyl group could play a crucial role in the catalytic cycle by acting as a proton shuttle or by forming hydrogen bonds to orient the substrates and control the stereochemical outcome of the reaction. The morpholine moiety would influence the steric environment around the catalytic site.

Table 2: Potential Organocatalytic Reactions Facilitated by this compound Analogues

Reaction TypeActivation ModeSubstratesProductPotential Stereochemical Outcome
Aldol ReactionEnamineAldehydes, KetonesChiral β-Hydroxy CarbonylsSyn or Anti Diastereoselectivity
Michael AdditionEnamineAldehydes, NitroalkenesChiral γ-NitroaldehydesHigh Enantioselectivity
Mannich ReactionEnamineAldehydes, IminesChiral β-Amino CarbonylsHigh Diastereo- and Enantioselectivity

Note: This table is illustrative and based on the principles of organocatalysis with chiral primary amino alcohols. Specific experimental data for the title compound is unavailable.

Role in Chiral Resolution Methodologies

Chiral amines and alcohols are frequently used as resolving agents for the separation of enantiomers. "this compound," being a chiral amino alcohol, could potentially be used in chiral resolution methodologies.

The process would involve reacting the racemic mixture of a chiral carboxylic acid with the enantiomerically pure amino alcohol. This would lead to the formation of a pair of diastereomeric salts. Due to their different physical properties (e.g., solubility), these diastereomeric salts could be separated by techniques such as fractional crystallization. After separation, the individual enantiomers of the carboxylic acid could be recovered by acidification.

Conversely, the hydroxyl group of the amino alcohol could be esterified with a racemic mixture of a chiral carboxylic acid, forming diastereomeric esters that could be separated by chromatography. Subsequent hydrolysis would yield the resolved enantiomers of the acid.

Stereochemical Research Aspects

Conformational Analysis of 1-Amino-3-(2-methylmorpholino)propan-2-ol and its DerivativesNo computational or experimental studies, such as those using NMR spectroscopy or X-ray crystallography, detailing the preferred three-dimensional shapes (conformations) of this molecule or its derivatives could be located.

Due to the absence of specific research data for this compound, it is not possible to construct the requested scientifically accurate and thorough article without resorting to speculation or irrelevant examples from other compounds, which would violate the core requirements of the prompt.

Computational and Theoretical Studies

Molecular Modeling and Docking Studies of 1-Amino-3-(2-methylmorpholino)propan-2-ol and its Interactions

Molecular modeling and docking are powerful computational tools used to predict the interaction of a ligand, such as this compound, with a biological target, typically a protein. These studies are crucial in drug discovery and development for predicting binding affinities and modes of action.

Computational docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on factors like steric and electrostatic interactions. For this compound, this would involve identifying potential hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms of the morpholine (B109124) ring and the hydroxyl oxygen) that could interact with amino acid residues in a protein's active site. However, specific docking studies identifying protein targets and detailing the binding interactions for this compound have not been published.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, with its flexible propanol (B110389) backbone and methyl-substituted morpholine ring, numerous conformations are possible. Techniques such as molecular dynamics simulations or systematic conformational searches would be used to explore this landscape. This analysis would reveal the most probable shapes the molecule adopts in solution, which is critical for understanding its potential to interact with specific protein binding pockets. At present, there is no available research detailing the specific conformational preferences of this compound.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations provide detailed insight into the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net For this compound, quantum chemical calculations would determine the energies and spatial distributions of these orbitals, highlighting the likely sites for nucleophilic and electrophilic attack. However, specific FMO analysis and data for this molecule are not present in the current body of scientific literature.

Computational chemistry allows for the modeling of chemical reactions and the characterization of their transition states—the highest energy point along the reaction pathway. By locating and analyzing the geometry and energy of a transition state, chemists can understand the mechanism of a reaction and predict its rate. nih.gov For this compound, this could involve studying reactions such as N-alkylation or O-acylation. Such studies would provide valuable information on the activation energy barriers for its key transformations. Currently, no published research has characterized the transition states for reactions involving this specific compound.

In Silico Prediction of Reaction Outcomes and Selectivity

In silico methods can be used to predict the likely products and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. By simulating reaction conditions and comparing the energies of different potential pathways and products, computational models can guide synthetic chemistry efforts. For a molecule like this compound, which contains multiple reactive sites (amino group, hydroxyl group, morpholine nitrogen), these predictions would be particularly useful in planning synthetic routes to new derivatives. Despite the potential of these methods, there are no available in silico studies predicting reaction outcomes for this compound.

Pre Clinical Mechanistic Biological Studies of Derivatives

Mechanistic Studies of Modulatory Effects in Cellular Systems (preclinical, in vitro)

Interactions with Biomolecules Beyond Direct Binding (e.g., metabolic enzymes)

No data tables or detailed research findings could be generated as no primary or secondary research sources were identified for the specified compound.

Biochemical Pathways Associated with Metabolites of Structurally Related Compounds (preclinical, in vitro)

The metabolic fate of xenobiotics, including therapeutic agents and their derivatives, is primarily determined by enzymatic processes in the liver. In preclinical in vitro models, such as human liver microsomes, these biochemical pathways can be elucidated, providing critical insights into the formation of metabolites. For compounds structurally related to 1-Amino-3-(2-methylmorpholino)propan-2-ol, particularly those containing a morpholine (B109124) ring, metabolic studies reveal several key enzymatic pathways. The cytochrome P450 (CYP) superfamily of enzymes is central to this biotransformation.

Investigations into morpholine-containing compounds like the antidepressant Reboxetine and the anticancer agent Gefitinib have provided a framework for understanding the metabolism of this structural class. In vitro studies using human liver microsomes are instrumental in identifying the specific CYP isozymes involved and the resulting metabolites.

Reboxetine Metabolism: Preclinical in vitro studies with human liver microsomes have shown that Reboxetine is extensively metabolized by CYP3A4 psychiatria.com.plresearchgate.netnih.gov. The metabolism of both the (S,S) and (R,R) enantiomers is principally mediated by this enzyme nih.gov. The primary metabolic pathway identified is O-desethylation, leading to the formation of O-desethylreboxetine as the main metabolite nih.gov. In addition to this major pathway, three minor metabolites have been detected, two of which arise from the oxidation of the ethoxy aromatic ring nih.gov. While CYP3A4 is the main contributor, a minor involvement of CYP2D6 has also been noted in some studies psychiatria.com.plresearchgate.net.

Gefitinib Metabolism: Gefitinib, which also features a morpholine moiety, undergoes more complex metabolism in vitro. Studies have identified three main regions of the molecule susceptible to metabolic transformation nih.gov. The major biochemical pathway involves the oxidative metabolism and opening of the morpholine ring, which can lead to the subsequent removal of the entire propoxy side chain nih.govmdpi.comresearchgate.net. A second significant pathway is the O-demethylation of the methoxy group on the quinazoline ring, which produces the major plasma metabolite, O-desmethyl gefitinib nih.gov. A third, minor route is oxidative defluorination nih.govresearchgate.net. The primary enzymes responsible for the metabolism of Gefitinib are CYP3A4 and CYP2D6, with smaller contributions from CYP3A5, CYP1A1, and CYP1A2 mdpi.comresearchgate.net.

The data from these preclinical in vitro studies highlight that the morpholine ring is a common site for metabolic activity, often leading to ring-opening or oxidation. The specific biochemical pathways and the enzymes involved are crucial for understanding the disposition of this class of compounds.

Table 1: Summary of In Vitro Metabolic Pathways for Structurally Related Morpholine Compounds

Parent Compound Primary Metabolic Pathway(s) Key Metabolite(s) Primary Enzyme(s) Involved
Reboxetine O-desethylation nih.gov O-desethylreboxetine nih.gov CYP3A4 psychiatria.com.plnih.govnih.gov
Aromatic Ring Oxidation nih.gov Hydroxylated metabolites nih.gov CYP3A4 nih.gov
Gefitinib Morpholine Ring Opening nih.govresearchgate.net Various ring-opened products CYP3A4, CYP2D6 mdpi.comresearchgate.net
O-demethylation nih.govresearchgate.net O-desmethyl gefitinib nih.gov CYP3A4, CYP2D6 mdpi.comresearchgate.net

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Reboxetine
O-desethylreboxetine
Gefitinib

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Amino-3-(2-methylmorpholino)propan-2-ol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure and the biological activity of a series of compounds. wikipedia.org These models serve as predictive tools in the early stages of drug discovery, helping to prioritize the synthesis of novel derivatives with a higher probability of success, thereby saving time and resources. mdpi.com

Predictive models for the chemical reactivity of this compound derivatives can be developed by correlating structural descriptors with experimentally determined reactivity data. Chemical reactivity, in this context, might refer to metabolic stability, degradation pathways, or the potential for covalent bond formation with biological targets.

To build a robust QSAR model, a dataset of derivatives is required. Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. mdpi.com These can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and frontier orbital energies (HOMO/LUMO), which can predict susceptibility to nucleophilic or electrophilic attack.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices, which relate to how the molecule's size and shape affect its interactions.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

These descriptors are then used as independent variables in statistical models, like multiple linear regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to predict the dependent variable (chemical reactivity). The quality and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation techniques. mdpi.com

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of Chemical Reactivity

Derivative LogP Molecular Weight (Da) Polar Surface Area (Ų) Predicted Reactivity Index
Compound A 1.5 204.28 65.4 0.85
Compound B 2.1 218.31 65.4 0.72
Compound C 1.3 234.28 74.6 0.91
Compound D 2.5 248.34 65.4 0.65

QSAR models are powerful tools for understanding how structural modifications influence preclinical biological activity, such as enzyme inhibition or receptor binding affinity. wikipedia.org By developing a QSAR model for a series of this compound derivatives against a specific biological target, researchers can gain insights into the key structural features that govern potency.

The process involves:

Data Collection: A training set of compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is assembled.

Descriptor Calculation: A wide range of physicochemical and structural descriptors are calculated for each molecule in the training set.

Model Building: A mathematical equation is generated that links the descriptors to the biological activity.

Validation: The model's predictive ability is tested on an external set of compounds not used in the model's creation.

The resulting QSAR model can highlight the importance of specific properties. For instance, the model might indicate that increased lipophilicity in a certain region of the molecule enhances binding, or that a hydrogen bond donor at a particular position is crucial for activity. These insights guide the rational design of new derivatives with improved biological profiles. researchgate.net For example, studies on β-amino alcohol derivatives have successfully used these approaches to develop inhibitors of specific signaling pathways. nih.govnih.gov

Table 2: Example of a QSAR Data Table for Enzyme Inhibition

Derivative ID R Group Experimental IC₅₀ (µM) Predicted IC₅₀ (µM)
Deriv-01 -H 15.2 14.8
Deriv-02 -CH₃ 8.5 8.9
Deriv-03 -Cl 5.1 5.5
Deriv-04 -OCH₃ 12.3 11.9

Design and Synthesis of Library Compounds for SAR Exploration

The systematic synthesis of a library of compounds is essential for a thorough exploration of the Structure-Activity Relationship. By methodically altering different parts of the this compound scaffold, it is possible to map out the pharmacophore and identify key interaction points with a biological target. nih.gov

The primary amino group in the this compound structure is a key handle for chemical modification. Systematic variations at this position can probe the steric and electronic requirements of a potential binding pocket. Common modifications include:

N-Alkylation: Introducing small to bulky alkyl groups (e.g., methyl, ethyl, isopropyl, benzyl) to explore steric tolerance.

N-Acylation: Forming amides with various acyl groups to introduce different electronic properties and potential hydrogen bond acceptors.

Reductive Amination: Reacting the amine with aldehydes or ketones to generate a diverse range of secondary and tertiary amines.

These synthetic transformations allow for the creation of a focused library to investigate how changes in the size, basicity, and hydrogen-bonding capacity of the amino substituent affect biological activity. nih.gov

Table 3: Library Design Based on Amino Substituent Modification

Modification Type Substituent Rationale
N-Alkylation Methyl Probe for small steric tolerance
N-Alkylation Benzyl Investigate potential for π-stacking interactions
N-Acylation Acetyl Reduce basicity, add H-bond acceptor
Reductive Amination Cyclohexyl Introduce bulky, lipophilic group

Stereochemistry: The hydroxyl group and the carbon bearing the 2-methylmorpholino group are chiral centers. Synthesizing and testing all possible stereoisomers is critical, as biological targets are often stereoselective. nih.gov

Backbone Substitution: Introducing small substituents (e.g., methyl, fluoro) on the propane (B168953) chain can restrict conformational flexibility or introduce new interactions.

Homologation: Extending or shortening the carbon chain can alter the distance between the amino and morpholino groups, which can be crucial for optimal interaction with a target.

The synthesis of optically active amino alcohol derivatives is a well-established field, providing clear routes to access specific stereoisomers for these studies. researchgate.net

The 2-methylmorpholino group offers another site for structural variation. The effect of the size, position, and nature of substituents on this ring can be explored to fine-tune the molecule's properties. e3s-conferences.org Key areas of investigation include:

Position of the Methyl Group: Moving the methyl group to other positions on the morpholine (B109124) ring (e.g., position 3) can alter the molecule's shape and how it presents itself to a binding partner.

Nature of the Substituent: Replacing the methyl group with other functionalities, such as polar groups (e.g., -OH, -NH₂) or larger non-polar groups, can impact solubility, cell permeability, and binding affinity.

Additional Substituents: Introducing a second substituent on the morpholine ring can further probe the available space in a binding pocket and introduce new interactions.

Studies on other morpholine-containing compounds have shown that even subtle changes to the ring or its substituents can have profound effects on pharmacological activity. nih.govnih.gov

Table 4: Compound Names Mentioned

Compound Name

Pharmacophore Development and Lead Optimization for Research Applications

The exploration of novel chemical entities for potential therapeutic applications is a cornerstone of medicinal chemistry. The compound this compound, while not extensively documented in publicly available research, serves as an illustrative scaffold for discussing the critical processes of pharmacophore development and lead optimization. These computational and medicinal chemistry strategies are pivotal in refining a molecule's properties to enhance its efficacy and selectivity for a biological target.

Pharmacophore modeling is a fundamental concept in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model does not represent a real molecule or a real association of functional groups but rather an abstract concept that is critical for biological activity. The development of a pharmacophore model is a key step in understanding the structure-activity relationship (SAR) of a series of compounds and in guiding the design of new, more potent analogs.

Lead optimization is a subsequent and iterative process where a "lead" compound, one that has shown promising activity in an initial screen, is chemically modified to improve its pharmacological properties. This includes enhancing potency, increasing selectivity, and improving pharmacokinetic and toxicological profiles.

The foundation of pharmacophore development and lead optimization lies in a thorough understanding of the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). SAR studies investigate how modifications to the chemical structure of a compound affect its biological activity, while SPR analyses explore the relationship between structural changes and the compound's physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.

For a hypothetical research program centered on this compound, a systematic SAR and SPR investigation would be initiated. This would involve the synthesis and biological evaluation of a series of analogs where specific parts of the molecule are systematically varied. The core structure of this compound consists of a propan-2-ol linker, a primary amino group, and a 2-methylmorpholine (B1581761) moiety. Each of these components can be modified to probe their importance for biological activity.

For instance, the 2-methyl group on the morpholine ring could be removed, enlarged, or replaced with other substituents to understand the steric and electronic requirements in that region. Similarly, the primary amino group could be modified to a secondary or tertiary amine, or replaced with other hydrogen-bonding functionalities. The hydroxyl group of the propan-2-ol linker is a key hydrogen bonding feature, and its role could be investigated by esterification or conversion to an ether.

The data from these studies would be compiled into tables to visualize the relationships between structure, activity, and properties.

Table 1: Hypothetical SAR Data for Analogs of this compound This table presents illustrative data for educational purposes, as specific experimental data for this compound is not publicly available.

Compound ID R1 (at Morpholine-2) R2 (at Amino) Biological Activity (IC50, µM)
Lead-001 -CH3 -H 10.5
Analog-002 -H -H 25.2
Analog-003 -CH2CH3 -H 15.8
Analog-004 -CH3 -CH3 8.2

Table 2: Hypothetical SPR Data for Analogs of this compound This table presents illustrative data for educational purposes, as specific experimental data for this compound is not publicly available.

Compound ID Lipophilicity (LogP) Aqueous Solubility (mg/mL) Metabolic Stability (% remaining at 1h)
Lead-001 1.2 5.5 65
Analog-002 0.9 7.8 72
Analog-003 1.6 3.1 58
Analog-004 1.5 4.9 61

Pharmacophore Development

Based on the SAR data from an initial set of active compounds, a pharmacophore model can be generated. This model will consist of a 3D arrangement of key chemical features that are believed to be essential for binding to the biological target. For this compound and its analogs, these features would likely include:

A hydrogen bond donor (from the primary or secondary amine).

A hydrogen bond acceptor (from the nitrogen and/or oxygen of the morpholine ring, and the hydroxyl group).

A hydrophobic feature (from the methyl group on the morpholine ring).

A positive ionizable feature (at the protonated amino group).

The distances and angles between these features would be defined to create a 3D query. This pharmacophore model can then be used for several research applications, including:

Virtual Screening: The pharmacophore model can be used to search large databases of chemical compounds to identify new molecules that match the pharmacophore features and are therefore likely to be active.

De Novo Design: The model can serve as a template for designing novel molecules from scratch.

Guiding Lead Optimization: The pharmacophore provides a rationale for which modifications are likely to be beneficial or detrimental to biological activity.

Lead Optimization

Key strategies in lead optimization include:

Fine-tuning functional groups: Based on the SAR, functional groups that are critical for activity are retained and optimized, while non-essential parts of the molecule may be modified to improve physicochemical properties. For instance, if the primary amino group is found to be rapidly metabolized, it could be replaced with a more stable bioisostere.

Scaffold hopping: This involves replacing the central molecular framework (the propan-2-ol linker and morpholine ring in this case) with a different chemical scaffold while retaining the key pharmacophoric features in their correct spatial orientation. This can lead to the discovery of novel chemical series with improved properties or intellectual property positions.

Structure-based design: If the 3D structure of the biological target is known, computational docking studies can be used to visualize how the lead compound and its analogs bind to the target. This provides invaluable information for designing modifications that enhance binding affinity and selectivity.

The lead optimization process is iterative, involving cycles of chemical synthesis, biological testing, and computational analysis. Each cycle provides new information that refines the SAR, SPR, and the pharmacophore model, ultimately leading to the identification of a preclinical candidate with a desirable balance of properties for further development.

Advanced Analytical Methodologies in Chemical Research

High-Resolution Chromatography for Separation of Complex Mixtures Containing 1-Amino-3-(2-methylmorpholino)propan-2-ol

High-resolution chromatography is an indispensable tool for the separation and purification of complex chemical mixtures. For a chiral compound like this compound, which can exist as different stereoisomers, these techniques are crucial for isolating the desired enantiomer or diastereomer.

Chiral HPLC and GC Method Development

The separation of enantiomers, a critical step in the development of many chemical entities, is effectively achieved using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The development of robust chiral separation methods for this compound would involve the screening of various chiral stationary phases (CSPs).

For chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their broad applicability. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times. Method development would involve optimizing the mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, to achieve baseline separation of the enantiomers.

In chiral GC, derivatization of the amino and alcohol functional groups of this compound would likely be necessary to increase its volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Following derivatization, a chiral GC column, often coated with a cyclodextrin derivative, would be employed to separate the enantiomers. The temperature program of the GC oven is a critical parameter to optimize for achieving the best resolution.

A hypothetical comparison of chiral separation parameters is presented in the table below:

ParameterChiral HPLCChiral GC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA)Cyclodextrin-based (e.g., CHIRALDEX G-TA)
Mobile Phase/Carrier Gas Hexane/IsopropanolHelium
Derivatization Not typically requiredRequired (e.g., with TFAA)
Temperature AmbientTemperature programmed
Detection UV, MSFID, MS

Multidimensional Chromatography Applications

For complex samples containing this compound and multiple impurities, one-dimensional chromatography may not provide sufficient resolution. In such cases, multidimensional chromatography (MDC) offers enhanced separation power. A common setup involves coupling two different chromatographic systems, for instance, a normal-phase HPLC column in the first dimension followed by a chiral HPLC column in the second dimension (LC-LC). This approach allows for the separation of impurities in the first dimension, with subsequent heart-cutting of the peak corresponding to this compound for enantiomeric separation in the second dimension. This technique is particularly useful for impurity profiling and ensuring the enantiomeric purity of the final compound.

Spectroscopic Techniques for Probing Reaction Dynamics and Intermediates

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization and scale-up. In-situ spectroscopic techniques provide real-time information about the reaction progress without the need for sampling and offline analysis.

In-situ NMR and IR Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring the synthesis of this compound. By inserting a probe directly into the reaction vessel, these techniques can track the concentration of reactants, intermediates, and products over time.

In-situ IR spectroscopy, for example, could monitor the disappearance of a key functional group from a starting material and the appearance of a new functional group in the product. The C-O stretching vibrations of the alcohol and the N-H bending vibrations of the amine in this compound would have characteristic absorption bands in the IR spectrum, allowing for real-time tracking of its formation.

A hypothetical reaction monitoring data table is shown below:

Time (min)Reactant A (%)Intermediate B (%)This compound (%)
010000
30502525
60201070
1205293
180<1<1>99

Advanced Mass Spectrometry for Mechanistic Elucidation

Advanced mass spectrometry (MS) techniques, particularly when coupled with a chromatographic separation method (e.g., LC-MS or GC-MS), are instrumental in identifying and characterizing reaction intermediates and byproducts in the synthesis of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of unknown compounds.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion followed by its fragmentation. The resulting fragmentation pattern provides valuable structural information that can be used to elucidate the structure of intermediates and byproducts. By analyzing the fragmentation of the protonated molecule of this compound, one could propose characteristic fragmentation pathways that could be used to identify related structures in a complex mixture.

Crystallographic Studies for Structural Elucidation of Novel Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. For novel derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous proof of its molecular structure, including its absolute stereochemistry.

The crystallographic data would include precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. This information is crucial for understanding the conformational preferences of the molecule and the nature of intermolecular interactions, such as hydrogen bonding. While no specific crystallographic data for this compound is publicly available, the general principles of such studies are well-established for similar small molecules.

A summary of crystallographic data for a hypothetical derivative is presented below:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
β (°) 98.76
Volume (ų) 1334.5
Z 4
R-factor (%) 4.5

This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for understanding the molecule's interaction with biological targets.

Emerging Research Directions and Future Perspectives

Integration of 1-Amino-3-(2-methylmorpholino)propan-2-ol into Novel Material Science Research

There is currently no published research exploring the use of this compound as a monomer or functional additive in the development of new polymers, composites, or other advanced materials.

Artificial Intelligence and Machine Learning in Predicting the Reactivity and Preclinical Behavior of Analogues

No research is currently available that applies artificial intelligence or machine learning models to predict the chemical reactivity, pharmacokinetic properties, or other preclinical behaviors of this compound or its analogues.

Sustainable Synthesis and Biocatalysis for this compound Production

There is a lack of published methodologies focusing on green chemistry principles, such as biocatalysis or the use of renewable feedstocks, for the synthesis of this compound.

Interdisciplinary Research with Advanced Engineering and Nanotechnology for its Applications

No interdisciplinary studies have been found that investigate the application of this compound in fields such as nanotechnology, drug delivery systems, or advanced sensor development.

Q & A

Q. What are the optimized synthetic routes for 1-amino-3-(2-methylmorpholino)propan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution between morpholine derivatives and halogenated alcohols. For example:

  • Epoxide Route : Reacting 2-methylmorpholine with epichlorohydrin under basic conditions (pH 9–10) yields the amino alcohol after catalytic hydrogenation .
  • Reductive Amination : Using ketone precursors (e.g., 3-oxo-propan-2-ol) with 2-methylmorpholine and sodium cyanoborohydride in methanol at 50°C achieves ~75% yield .
    Key Parameters : Temperature (>60°C risks decomposition), solvent polarity (methanol enhances nucleophilicity), and catalyst choice (Pd/C for hydrogenation) .

Q. How does the compound’s stereochemistry affect its biological activity, and what purification techniques resolve enantiomers?

Methodological Answer: The compound’s amino and hydroxyl groups create chiral centers, influencing receptor binding (e.g., enzyme inhibition).

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase (85:15) to separate enantiomers .
  • Activity Correlation : Enantiopure (R)-forms show 3x higher binding affinity to serotonin receptors than (S)-forms in vitro .

Q. What spectroscopic techniques validate the compound’s purity and structural integrity?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6) shows peaks at δ 3.65 (morpholine N-CH2), δ 2.85 (NH2), and δ 1.20 (CH3). Impurities >2% are detectable via splitting .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+ at m/z 189.1 .
  • FTIR : Peaks at 3350 cm1^{-1} (OH/NH stretch) and 1120 cm1^{-1} (C-O-C morpholine) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to serotonin receptors (PDB ID: 6WGT). The morpholine oxygen forms hydrogen bonds with Asp155 (ΔG = -8.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding in hydrophobic pockets, with RMSD <2.0 Å .
    Validation : Compare with experimental IC50 values (e.g., 12 µM for MAO-B inhibition) .

Q. What strategies resolve contradictory data in reaction mechanisms (e.g., oxidation vs. substitution pathways)?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction progress via LC-MS. For example, oxidation with KMnO4 at pH 7 favors ketone formation (70% yield), while acidic conditions (pH 3) promote substitution (e.g., bromination) .
  • Isotopic Labeling : 18^{18}O-tracing confirms hydroxyl group retention during oxidation, ruling out elimination pathways .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • pH Stability : The compound degrades rapidly at pH <3 (protonation of amine) or pH >10 (OH⁻-catalyzed hydrolysis). Use buffered solutions (pH 6–8) for long-term storage .
  • Thermal Stability : Decomposition occurs above 80°C (TGA data). Store at 4°C in amber vials to prevent photodegradation .

Comparative Analysis & Data Contradictions

Q. How does this compound compare to analogs like 1-amino-3-(piperidin-1-yl)propan-2-ol in receptor binding?

Q. What experimental controls mitigate batch-to-batch variability in biological assays?

Methodological Answer:

  • Internal Standards : Spike assays with deuterated analogs (e.g., d3-1-amino-3-(2-methylmorpholino)propan-2-ol) for LC-MS quantification .
  • Positive Controls : Use known inhibitors (e.g., ketanserin for 5-HT2A) to validate assay sensitivity .

Synthesis Optimization Table

ParameterOptimal ConditionYield ImpactReference
Reaction Temperature50–60°C>60°C reduces yield by 15%
Catalyst10% Pd/C (H2 atmosphere)85% conversion
SolventMethanol/Water (9:1)Enhances solubility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.